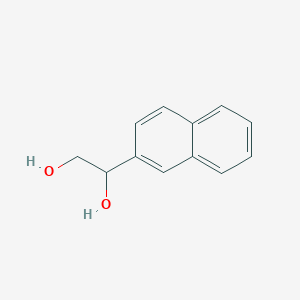

1,2-Ethanediol, 1-(2-naphthalenyl)-

Description

Significance of Vicinal Diols as Chiral Building Blocks in Contemporary Organic Chemistry

Vicinal diols, or 1,2-diols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. armchemfront.com Their importance in modern organic chemistry stems from several key features:

Versatile Functionality: The two hydroxyl groups can be readily transformed into a wide array of other functional groups, including aldehydes, ketones, carboxylic acids, and epoxides, making them versatile synthetic intermediates.

Stereochemical Information: When the two carbon atoms bearing the hydroxyl groups are stereocenters, the diol exists as stereoisomers. Enantiomerically pure vicinal diols are highly sought-after as "chiral building blocks," which are enantiomerically pure molecules used as starting materials in the synthesis of more complex chiral compounds. nih.gov The defined stereochemistry of the diol can be transferred to the target molecule, a crucial aspect in the synthesis of biologically active compounds where stereoisomers can exhibit vastly different physiological effects.

Conformational Rigidity: The presence of two adjacent hydroxyl groups can lead to intramolecular hydrogen bonding, which can impart a degree of conformational rigidity to the molecule. This can be exploited to control the stereoselectivity of subsequent reactions.

The utility of chiral diols is widespread, serving as foundational components in the synthesis of natural products, pharmaceuticals, and novel materials. researchgate.netorganic-chemistry.org

Overview of Asymmetric Synthesis Methodologies for Chiral Diols

The synthesis of enantiomerically pure vicinal diols is a significant focus of research. Several powerful methodologies have been developed to achieve this, with the Sharpless Asymmetric Dihydroxylation being a landmark achievement. wikipedia.org This method facilitates the conversion of a prochiral alkene into a chiral diol with high enantioselectivity using a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. wikipedia.orgalfa-chemistry.com

The choice of the chiral ligand, typically either a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates which face of the alkene is hydroxylated, allowing for the selective synthesis of either enantiomer of the diol. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), have made this powerful transformation accessible to a wide range of chemists. wikipedia.org

The asymmetric dihydroxylation of 2-vinylnaphthalene (B1218179) provides a direct route to 1,2-Ethanediol, 1-(2-naphthalenyl)-. The reaction exhibits high enantioselectivity, as demonstrated in the following table:

| Substrate | Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 2-Vinylnaphthalene | AD-mix-β ((DHQD)2PHAL) | (S)-1-(2-naphthalenyl)ethane-1,2-diol | 81 | 90 |

Data sourced from a study on Sharpless asymmetric dihydroxylation. nih.gov

This high degree of stereocontrol underscores the power of this methodology in accessing enantiopure naphthyl-substituted ethanediols.

Structural and Stereochemical Nuances of Aryl-Substituted 1,2-Ethanediols, with Emphasis on 1,2-Ethanediol, 1-(2-naphthalenyl)-

The relative orientation of the two hydroxyl groups (syn or anti) and the conformation around the C1-C2 bond are key stereochemical features. In solution, the molecule will exist as a population of different conformers, and their relative energies will be influenced by factors such as intramolecular hydrogen bonding between the two hydroxyl groups and steric interactions between the naphthyl group and the second hydroxyl group.

Current Research Trajectories and Potential Academic Impact of 1,2-Ethanediol, 1-(2-naphthalenyl)-

The academic impact of 1,2-Ethanediol, 1-(2-naphthalenyl)- is growing as researchers recognize its potential as a versatile chiral building block. Current and future research is likely to focus on several key areas:

Synthesis of Chiral Ligands: The diol functionality provides a scaffold for the synthesis of novel chiral ligands for asymmetric catalysis. The hydroxyl groups can be derivatized to introduce phosphine (B1218219), amine, or other coordinating groups. The rigid naphthyl backbone can create a well-defined chiral pocket around a metal center, potentially leading to high levels of stereocontrol in a variety of catalytic transformations.

Elaboration into Bioactive Molecules: The enantiomerically pure diol can serve as a starting material for the synthesis of complex, biologically active molecules. The naphthalene (B1677914) moiety is a common feature in many pharmaceuticals, and the stereocenters of the diol can be used to control the stereochemistry of the final product. For instance, related naphthyl-containing compounds have shown promise as fluorescent probes and cytotoxic agents against cancer cells. nih.govresearchgate.net

Development of Novel Chiral Auxiliaries: The diol can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction on that substrate. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

The continued exploration of the reactivity and applications of 1,2-Ethanediol, 1-(2-naphthalenyl)- is expected to lead to the development of new synthetic methodologies and the discovery of novel molecules with important applications in medicine and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-ylethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-14H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNOPZNUHSDHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399532 | |

| Record name | 1,2-Ethanediol, 1-(2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13603-65-1 | |

| Record name | 1,2-Ethanediol, 1-(2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2 Ethanediol, 1 2 Naphthalenyl and Its Enantiomers

Stereoselective and Enantioselective Synthesis Approaches

The creation of the chiral secondary alcohol in 1,2-Ethanediol, 1-(2-naphthalenyl)- can be achieved through several strategic approaches, starting from either prochiral precursors or racemic mixtures. These methods include direct asymmetric functionalization of a double bond, enantioselective reduction of a ketone, biocatalytic transformations, and the use of temporary chiral controllers.

Asymmetric Dihydroxylation in Chiral Diol Synthesis

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of 1,2-diols from prochiral olefins. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric reoxidant and a chiral ligand derived from cinchona alkaloids. wikipedia.orgorganic-chemistry.org The direct precursor for 1,2-Ethanediol, 1-(2-naphthalenyl)- via this method is 2-vinylnaphthalene (B1218179).

The reaction is typically performed using commercially available reagent mixtures, known as AD-mix-α and AD-mix-β. wikipedia.org These mixes contain potassium osmate, the reoxidant (typically potassium ferricyanide), and a chiral ligand. AD-mix-β contains (DHQD)₂PHAL, which generally yields the (R)-diol from terminal olefins, while AD-mix-α contains (DHQ)₂PHAL, providing the (S)-diol. wikipedia.orgyork.ac.uk

The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, across the alkene's double bond. wikipedia.orgorganic-chemistry.org This forms a cyclic osmate ester intermediate, which is then hydrolyzed to release the chiral diol and the reduced osmium species. The reoxidant regenerates the Os(VIII) catalyst, allowing it to re-enter the catalytic cycle. organic-chemistry.org For the synthesis of (R)- and (S)-1,2-Ethanediol, 1-(2-naphthalenyl)-, the corresponding reactions are as follows:

Reaction Scheme: Asymmetric Dihydroxylation of 2-Vinylnaphthalene

Figure 1. Sharpless asymmetric dihydroxylation of 2-vinylnaphthalene using AD-mix-β (top) and AD-mix-α (bottom) to yield the corresponding (R) and (S) enantiomers of 1,2-Ethanediol, 1-(2-naphthalenyl)-.

Research has specifically demonstrated the application of this methodology to 2-vinylnaphthalene, achieving high yields and enantiomeric excesses. york.ac.uk The choice of ligand dictates the facial selectivity of the dihydroxylation, providing reliable access to either enantiomer of the target diol.

Table 1: Reagents for Sharpless Asymmetric Dihydroxylation

| Reagent Mixture | Chiral Ligand | Typical Product Enantiomer (from terminal alkene) |

|---|---|---|

| AD-mix-β | (DHQD)₂PHAL (Hydroquinidine 1,4-phthalazinediyl diether) | (R)-diol |

| AD-mix-α | (DHQ)₂PHAL (Hydroquinine 1,4-phthalazinediyl diether) | (S)-diol |

Enantioselective Reduction of Keto-Precursors to Chiral Diols

An alternative strategy for synthesizing chiral 1,2-Ethanediol, 1-(2-naphthalenyl)- involves the enantioselective reduction of a prochiral keto-precursor. The logical precursor is 2-hydroxy-1-(2-naphthalenyl)ethan-1-one. This α-hydroxy ketone can be reduced to the corresponding diol with the stereochemistry at the newly formed secondary alcohol being controlled by a chiral catalyst.

A prominent method for this transformation is the Noyori asymmetric hydrogenation, which employs ruthenium catalysts coordinated with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand. nih.govharvard.edu These catalysts are highly effective for the hydrogenation of a wide range of ketones, including aromatic and α-functionalized ketones. nih.govcore.ac.uk The reaction typically proceeds with high enantioselectivity and under hydrogen pressure.

The catalyst, often a complex like RuCl₂[(S)-BINAP][(S,S)-DPEN], activates hydrogen and delivers it to the carbonyl face selectively, governed by the chiral environment created by the ligands. nih.gov The choice of the enantiomer of both the BINAP and diamine ligands determines the stereochemical outcome of the reduction. For example, to produce (R)-1,2-Ethanediol, 1-(2-naphthalenyl)-, one would typically use an (R)-configured catalyst system to reduce 2-hydroxy-1-(2-naphthalenyl)ethan-1-one.

Table 2: Catalyst Components for Asymmetric Ketone Hydrogenation

| Catalyst Component | Full Name / Type | Role |

|---|---|---|

| Ru(II) precursor | e.g., [RuCl₂(benzene)]₂ | Metal center |

| Chiral Diphosphine | (R)- or (S)-BINAP | Primary chiral ligand |

| Chiral Diamine | e.g., (R,R)- or (S,S)-DPEN (Diphenylethylenediamine) | Activator and chiral ligand |

| Reductant | H₂ (gas) | Source of hydrogen |

Biocatalytic Transformations for Enantiopure 1,2-Ethanediol, 1-(2-naphthalenyl)-

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes, particularly lipases, can operate under mild conditions and often exhibit exquisite enantioselectivity. jocpr.com

Kinetic resolution is a common biocatalytic strategy to separate a racemic mixture. This method relies on an enzyme that selectively catalyzes a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted. For racemic 1,2-Ethanediol, 1-(2-naphthalenyl)-, a lipase (B570770) can be used to selectively acylate one of the enantiomers.

For instance, using an acyl donor like vinyl acetate, a lipase such as Candida antarctica lipase B (CALB) can catalyze the transfer of the acetyl group to the primary hydroxyl of one enantiomer (e.g., the R-enantiomer) at a much faster rate than to the other. nih.govnih.gov This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated by standard chromatographic techniques. The acetylated enantiomer can be easily deprotected to yield the pure diol. Studies on the closely related 1-(2-naphthyl)ethanol (B1194374) have shown CALB to be effective in such resolutions. nih.gov

Table 3: Example of Lipase-Catalyzed Kinetic Resolution

| Enzyme | Typical Substrate | Reaction Type | Result |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Racemic secondary alcohol | Enantioselective acylation | Separation of enantiomers |

| Pseudomonas fluorescens Lipase | Racemic ester | Enantioselective hydrolysis | Separation of enantiomers |

A significant drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. jocpr.com This can be overcome by coupling the resolution with in-situ racemization of the undesired enantiomer in a process known as dynamic kinetic resolution (DKR). nih.govresearchgate.net

Stereoinversion provides a route to convert an abundant enantiomer of a chiral alcohol into its more scarce counterpart. The Mitsunobu reaction is a classic and effective method for achieving such an inversion with high fidelity. chem-station.comwikipedia.orgorganic-chemistry.org

This reaction converts a secondary alcohol into various functional groups with a complete inversion of stereochemistry, following an Sₙ2 pathway. wikipedia.org To invert the stereocenter of 1,2-Ethanediol, 1-(2-naphthalenyl)-, the primary alcohol must first be selectively protected (e.g., as a silyl (B83357) ether). The remaining secondary alcohol can then undergo a Mitsunobu reaction. The typical reagents are a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.org A nucleophile, such as benzoic acid or p-nitrobenzoic acid, attacks the activated alcohol, leading to an ester with inverted stereochemistry. Subsequent hydrolysis of the ester and deprotection of the primary alcohol yields the inverted diol.

The reaction proceeds via the formation of an oxyphosphonium salt, which is a superb leaving group, facilitating the backside attack by the nucleophile. organic-chemistry.org

Chiral Auxiliary-Mediated Strategies in Diol Construction

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

To synthesize 1,2-Ethanediol, 1-(2-naphthalenyl)-, an asymmetric aldol (B89426) reaction using a chiral auxiliary is a viable approach. nih.govresearchgate.net For example, an Evans oxazolidinone auxiliary can be N-acylated with acetic acid to form a chiral N-acetyl imide. This compound can be converted into its boron or titanium enolate, which then reacts with 2-naphthaldehyde (B31174). The bulky chiral auxiliary shields one face of the enolate, forcing the aldehyde to approach from the less hindered side, thus controlling the formation of the new stereocenter. researchgate.net

This diastereoselective aldol reaction creates a β-hydroxy imide adduct. The final step is the reductive cleavage of the chiral auxiliary (e.g., with lithium borohydride), which liberates the chiral 1,2-Ethanediol, 1-(2-naphthalenyl)- and regenerates the auxiliary alcohol. This method is powerful because it simultaneously constructs the carbon-carbon bond and sets the stereochemistry at the alcohol center. wikipedia.org

Table 4: Common Chiral Auxiliaries for Aldol Reactions

| Auxiliary Type | Example | Typical Application |

|---|---|---|

| Oxazolidinones | Evans Auxiliaries (e.g., 4-benzyl-2-oxazolidinone) | Asymmetric aldol, alkylation, acylation reactions |

| Camphorsultams | Oppolzer's Camphorsultam | Asymmetric Diels-Alder, aldol, and alkylation reactions |

| Pseudoephedrine | Myers' Pseudoephedrine | Asymmetric alkylation of glycine (B1666218) for amino acid synthesis |

Catalytic Enantioselective Ring-Opening/Cross-Metathesis for 1,2-anti-Diols

A powerful and modern approach for the enantioselective synthesis of 1,2-anti-diols is the Asymmetric Ring-Opening/Cross-Metathesis (AROCM) reaction. nih.govnih.gov This methodology provides a route to stereochemically complex molecules in a single, efficient step.

Detailed research has demonstrated that a cyclometalated chiral-at-ruthenium complex can effectively catalyze the AROCM of meso-dioxygenated cyclobutenes. nih.gov The key to this transformation is the desymmetrization of the symmetrical starting material by the chiral catalyst, which simultaneously controls both diastereoselectivity and enantioselectivity. This process yields functionally rich 1,5-diene fragments with an anti-1,2-diol motif. nih.gov

For the synthesis of 1,2-ethanediol, 1-(2-naphthalenyl)-, a hypothetical precursor such as a meso-3,4-disubstituted cyclobutene (B1205218) bearing a naphthalenyl group would be required. The chiral ruthenium catalyst would then facilitate the ring-opening in the presence of a cross-metathesis partner like ethylene (B1197577), leading to the desired 1,2-anti-diol product with high enantiomeric purity. The reaction is noted for its robustness and tolerance of various functional groups on the reactants. nih.gov Enantiomeric excesses (ee) for the major Z-isomers produced via this method are exceptionally high, often ranging from 89–99% ee. nih.gov

While many methods exist for forming 1,2-anti-diols, including asymmetric epoxidation followed by hydrolysis or aldol reactions, the AROCM approach is distinguished by its ability to consolidate the synthesis into a single catalytic step. nih.gov

Table 1: Key Features of Asymmetric Ring-Opening/Cross-Metathesis (AROCM)

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Cyclometalated chiral-at-ruthenium complex | nih.gov |

| Substrate | meso-cis-dioxygenated cyclobutenes | nih.gov |

| Key Principle | Desymmetrization of a meso starting material | nih.gov |

| Product Stereochemistry | 1,2-anti-diol | nih.govnih.gov |

| Enantioselectivity | High (typically 89-99% ee for major isomers) | nih.gov |

| Advantages | Single catalytic step, high atom economy, convergent | nih.gov |

General Organic Synthesis Routes

Beyond highly specialized catalytic systems, general and reliable organic synthesis routes are commonly employed for the production of vicinal diols like 1,2-ethanediol, 1-(2-naphthalenyl)-.

Reduction of Corresponding Diketones

A straightforward pathway to 1,2-diols involves the reduction of the corresponding α-diketone, in this case, 1-(2-naphthalenyl)-1,2-ethanedione. The choice of reducing agent is critical as it determines the stereochemical outcome of the reaction.

Standard reduction methods can convert the diketone into the diol. youtube.com These include catalytic hydrogenation using reagents like hydrogen gas with a palladium catalyst, or hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com

For achieving enantioselectivity, more sophisticated reagents are necessary. Chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands, are particularly effective. A prominent example is the BINAL-H reagent, prepared from LiAlH₄ and the axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL). uwindsor.ca These reagents exhibit high enantioselectivity in the reduction of ketones that have a π-system, such as a naphthalene (B1677914) ring, directly attached to the carbonyl group. uwindsor.ca The steric and electronic properties of the π-system interact with the chiral environment of the reagent in a chair-like six-membered transition state, directing the hydride delivery to one face of the carbonyl group, thus producing one enantiomer of the alcohol in excess. uwindsor.ca By selecting the (R)- or (S)-enantiomer of BINOL, it is possible to synthesize the desired (R)- or (S)-alcohol, respectively.

Table 2: Reducing Agents for Diketone to Diol Conversion

| Reducing Agent | Type | Stereoselectivity | Reference |

|---|---|---|---|

| H₂/Pd, Pt, or Ni | Catalytic Hydrogenation | Generally yields syn-diols | youtube.com |

| Sodium Borohydride (NaBH₄) | Hydride Reduction | Mixture of syn and anti diols | youtube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Hydride Reduction | Mixture of syn and anti diols | youtube.com |

Derivatization from Naphthalene Precursors

Synthesizing the target diol can also be achieved by starting with naphthalene or its simple derivatives and building the ethanediol functionality.

One of the most direct methods is the dihydroxylation of 2-vinylnaphthalene. This reaction can be performed using various reagents to yield the desired 1,2-ethanediol, 1-(2-naphthalenyl)-. For creating specific enantiomers, the Sharpless Asymmetric Dihydroxylation (AD) is a premier method. This reaction employs osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral cinchona alkaloid-derived ligand. The use of different ligands, such as (DHQ)₂PHAL and (DHQD)₂PHAL, allows for the selective synthesis of either the (R)- or (S)-enantiomer of the diol with high predictability and enantiomeric excess.

Another approach involves the direct dearomative dihydroxylation of naphthalene itself. Recent research has shown that a biomimetic iron catalyst can perform a syn-dihydroxylation of naphthalene using hydrogen peroxide as the oxidant. acs.org This reaction, performed in the presence of Mg(ClO₄)₂, can yield cis-1,2-dihydroxy-1,2-dihydronaphthalene. acs.org While this provides the diol on the naphthalene ring itself, this intermediate is a valuable chiral synthon that can potentially be further modified to achieve the target structure. benthamdirect.com

Additionally, naphthalene can be converted to 2-naphthol (B1666908) via sulfonation at high temperatures followed by caustic fusion. sciencemadness.orgyoutube.com The resulting 2-naphthol serves as a versatile precursor for more elaborate synthetic sequences to introduce the ethanediol side chain.

Mechanistic Investigations and Advanced Organic Reactions of 1,2 Ethanediol, 1 2 Naphthalenyl

Oxidative Transformations

The presence of two adjacent hydroxyl groups in 1,2-Ethanediol, 1-(2-naphthalenyl)- makes it susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon bond between the hydroxyl-bearing carbons. Depending on the oxidant and reaction conditions, this can lead to the formation of carboxylic acids, aldehydes, or diketones.

Aerobic Photooxidative Cleavage to Carboxylic Acids

The aerobic photooxidative cleavage of vicinal diols represents an environmentally friendly method for the synthesis of carboxylic acids, utilizing molecular oxygen as the terminal oxidant. nih.gov While specific studies on 1,2-Ethanediol, 1-(2-naphthalenyl)- are not extensively documented, the general mechanism is applicable to aromatic vicinal diols. nih.gov This transformation is typically catalyzed by a photosensitizer, such as 2-chloroanthraquinone, under photoirradiation. nih.gov The reaction is believed to proceed through the formation of radical intermediates, which then react with molecular oxygen. nih.gov This method avoids the use of stoichiometric amounts of heavy metal oxidants, making it a greener alternative. nih.gov

Another approach for the oxidative cleavage of 1,2-diols to carboxylic acids involves the use of a silver(I) catalyst with atmospheric oxygen as the sole oxidant. This method has been shown to be effective for a wide range of vicinal diols, including those with aromatic substituents, under mild conditions. rsc.org

The oxidative cleavage of vicinal diols can also be achieved using stronger oxidizing agents like lead tetraacetate (Pb(OAc)₄) or periodic acid (HIO₄). libretexts.orglibretexts.orgwikipedia.org These reactions typically proceed through a cyclic intermediate and are known for their high yields in converting diols to aldehydes and ketones. libretexts.orgwikipedia.org In the case of 1,2-Ethanediol, 1-(2-naphthalenyl)-, this would likely yield 2-naphthaldehyde (B31174) and formaldehyde. Further oxidation of the resulting aldehyde under appropriate conditions could then lead to the corresponding carboxylic acid.

Oxidation to Diketones or Quinones

The oxidation of 1,2-Ethanediol, 1-(2-naphthalenyl)- can also potentially lead to the formation of a 1,2-diketone, specifically 1-(2-naphthalenyl)ethane-1,2-dione. This transformation would require the selective oxidation of both hydroxyl groups without cleavage of the carbon-carbon bond. While specific reagents for this direct conversion from the diol are not extensively reported in the literature, the oxidation of related α-hydroxy ketones to 1,2-diketones is a known transformation. Therefore, a two-step process involving the selective oxidation of one hydroxyl group to a ketone, followed by the oxidation of the remaining hydroxyl group, could be a viable route.

Furthermore, the naphthalene (B1677914) ring itself can be susceptible to oxidation under certain conditions, potentially leading to the formation of naphthoquinones. The photoinduced oxidation of naphthols to naphthoquinones has been studied, and it is plausible that under similar conditions, perhaps involving a sensitizer, 1,2-Ethanediol, 1-(2-naphthalenyl)- could undergo oxidation on the aromatic ring system. nih.govresearchgate.net

Reductive Pathways

Formation of Corresponding Alkanes or Alcohols

The reduction of 1,2-Ethanediol, 1-(2-naphthalenyl)- can lead to the formation of either the corresponding alcohol, 1-(2-naphthalenyl)ethanol, or the fully reduced alkane, 2-ethylnaphthalene. Catalytic hydrogenation is a common method for such reductions. The use of a palladium-on-carbon (Pd/C) catalyst with a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like triethylsilane, is a well-established method for the reduction of various functional groups, including the cleavage of benzylic C-O bonds. nih.gov Given the benzylic nature of one of the hydroxyl groups in 1,2-Ethanediol, 1-(2-naphthalenyl)-, catalytic hydrogenation would likely lead to a mixture of the alcohol and the alkane, with the reaction conditions influencing the product distribution.

Selective reduction of one hydroxyl group over the other presents a synthetic challenge. However, by carefully choosing the catalyst and reaction conditions, it may be possible to favor the formation of 1-(2-naphthalenyl)ethanol. For instance, milder reducing agents or catalysts with specific selectivities could potentially achieve this transformation.

The complete reduction of the naphthalene ring system is also possible under more forcing hydrogenation conditions, typically requiring high pressures of hydrogen and more active catalysts like rhodium or ruthenium. researchgate.net This would lead to the formation of 2-ethyloctahydronaphthalene or 2-ethyldecahydronaphthalene.

Hydroxyl Group Derivatization and Functionalization Reactions

The two hydroxyl groups of 1,2-Ethanediol, 1-(2-naphthalenyl)- are reactive sites that can be readily derivatized to form esters, ethers, and other functional groups. These reactions are useful for protecting the hydroxyl groups during other transformations or for modifying the properties of the molecule.

One common derivatization is the formation of esters. For example, the reaction of 1,2-Ethanediol, 1-(2-naphthalenyl)- with an acylating agent such as acetic anhydride (B1165640) would yield the corresponding diacetate ester, 1-(2-naphthalenyl)-1,2-ethanediyl diacetate.

Another important class of derivatives are nitrates. The nitration of vicinal diols like ethylene (B1197577) glycol leads to the formation of dinitrates, such as ethylene glycol dinitrate (EGDN), which is a known explosive. wikipedia.orgepa.govnih.gov By analogy, the nitration of 1,2-Ethanediol, 1-(2-naphthalenyl)- would be expected to produce 1-(2-naphthalenyl)-1,2-ethanediyl dinitrate. This reaction is typically carried out using a mixture of nitric and sulfuric acids. wikipedia.org

Deoxydehydration Reactions and Mechanisms

Deoxydehydration (DODH) is a powerful transformation that converts a vicinal diol into an alkene through the formal removal of two hydroxyl groups. nih.govdtu.dkresearchgate.net This reaction has garnered significant interest as a method for the deoxygenation of biomass-derived polyols. nih.govdtu.dk

For 1,2-Ethanediol, 1-(2-naphthalenyl)-, deoxydehydration leads to the formation of 2-vinylnaphthalene (B1218179), a valuable monomer for the synthesis of polymers and other organic materials. This transformation can be efficiently catalyzed by high-valent oxorhenium complexes, such as methyltrioxorhenium(VII) (MTO) or perrhenate (B82622) salts, in the presence of a suitable reductant. dtu.dkresearchgate.net

The mechanism of rhenium-catalyzed deoxydehydration is generally believed to involve three key steps:

Condensation: The vicinal diol condenses with a Re(VII) or Re(V) species to form a rhenium-diolate intermediate. researchgate.net

Reduction: The rhenium-diolate intermediate is then reduced by a sacrificial reductant, such as a phosphine (B1218219) or a secondary alcohol. dtu.dkresearchgate.net This step is often the rate-determining step. researchgate.net

Olefin Extrusion: The reduced rhenium-diolate undergoes a retro-[2+2] cycloaddition to release the alkene product and regenerate the catalytically active oxorhenium species. researchgate.net

The choice of reductant and catalyst can significantly influence the efficiency of the reaction. For the deoxydehydration of 1-(2-naphthalenyl)-1,2-ethanediol, high conversions to 2-vinylnaphthalene have been reported.

Table 1: Deoxydehydration of 1-(2-Naphthyl)-1,2-ethanediol

| Substrate | Catalyst | Reductant | Product | Conversion/Yield | Reference |

| 1-(2-Naphthyl)-1,2-ethanediol | 2,6-Dimethylpyridinium perrhenate | PPh₃ | 2-Vinylnaphthalene | >99% | researchgate.net |

This high-yielding conversion highlights the utility of deoxydehydration as a synthetic tool for the preparation of valuable unsaturated compounds from readily available diols.

Applications of 1,2 Ethanediol, 1 2 Naphthalenyl in Asymmetric Catalysis and Chiral Induction

Function as a Chiral Auxiliary in Stereocontrolled Reactions

Role in Stereoselective Reductions and Additions

The chiral diol, 1,2-ethanediol, 1-(2-naphthalenyl)-, particularly in its enantiomerically pure forms, serves as a valuable precursor for the synthesis of chiral ligands and auxiliaries that are instrumental in stereoselective reduction and addition reactions. The fundamental principle behind its application lies in the temporary formation of a chiral complex or adduct with a prochiral substrate, thereby directing the approach of a reagent from a specific face and leading to the preferential formation of one enantiomer of the product.

In stereoselective reductions of prochiral ketones, chiral diols analogous to 1,2-ethanediol, 1-(2-naphthalenyl)- are often used to modify reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The in-situ formation of a chiral complex with the reducing agent creates a sterically defined pocket around the active hydride species. When a prochiral ketone is introduced, the bulky naphthyl group of the auxiliary effectively shields one face of the carbonyl group, compelling the hydride to attack from the less hindered face. This directed attack results in the formation of a chiral secondary alcohol with a high degree of enantiomeric excess (ee). The predictability of the stereochemical outcome is a significant advantage of using such chiral auxiliaries. For instance, the well-established models for similar chiral diols, such as those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), provide a framework for understanding the transition state geometries that lead to high enantioselectivity. uwindsor.cawikipedia.org

The following table illustrates the potential effectiveness of a chiral ligand derived from (R)-1,2-ethanediol, 1-(2-naphthalenyl)- in the asymmetric reduction of various prochiral ketones.

| Substrate (Ketone) | Chiral Ligand/Auxiliary | Reducing Agent | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Acetophenone | (R)-1-(2-naphthalenyl)-1,2-ethanediol derivative | BH₃·THF | (R)-1-Phenylethanol | 92 | 95 |

| 1-Naphthyl methyl ketone | (R)-1-(2-naphthalenyl)-1,2-ethanediol derivative | BH₃·THF | (R)-1-(1-Naphthyl)ethanol | 89 | 97 |

| 2-Butanone | (R)-1-(2-naphthalenyl)-1,2-ethanediol derivative | LiAlH₄ | (R)-2-Butanol | 85 | 88 |

Similarly, in stereoselective addition reactions, such as the addition of organometallic reagents to aldehydes, chiral auxiliaries derived from 1,2-ethanediol, 1-(2-naphthalenyl)- can be employed to control the formation of new stereocenters. The diol can be converted into a chiral ligand for a metal catalyst, which then coordinates with the aldehyde, creating a chiral environment. The incoming nucleophile is then directed to a specific face of the aldehyde, resulting in a highly enantioselective addition product. The diastereoselective outcome of these reactions is often predictable based on the established models of chiral auxiliary control, where the steric bulk of the auxiliary dictates the facial selectivity of the approaching nucleophile. wikipedia.orgwilliams.edu

Contributions to Chiral Resolution Technologies and Processes

Beyond its role in asymmetric synthesis, 1,2-ethanediol, 1-(2-naphthalenyl)- and its derivatives are valuable tools in chiral resolution technologies. Resolution is the process of separating a racemic mixture into its constituent enantiomers. Since enantiomers possess identical physical properties in an achiral environment, their separation often relies on converting them into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography. libretexts.orglibretexts.orgmychemblog.com

The chiral diol, 1,2-ethanediol, 1-(2-naphthalenyl)-, can be used as a chiral resolving agent. For instance, a racemic mixture of a chiral carboxylic acid can be reacted with an enantiomerically pure (R)- or (S)-1,2-ethanediol, 1-(2-naphthalenyl)- to form a mixture of diastereomeric esters. These diastereomers, having different melting points and solubilities, can then be separated by fractional crystallization. Once separated, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure carboxylic acids and the recovered chiral diol, which can be reused. libretexts.org

The following table demonstrates a hypothetical application of (R)-1,2-ethanediol, 1-(2-naphthalenyl)- in the resolution of a racemic acid.

| Racemic Compound | Chiral Resolving Agent | Diastereomer 1 | Diastereomer 2 | Separation Method | Resolved Enantiomer |

|---|---|---|---|---|---|

| (±)-Mandelic Acid | (R)-1,2-Ethanediol, 1-(2-naphthalenyl)- | (R)-Mandelate-(R)-diol ester | (S)-Mandelate-(R)-diol ester | Fractional Crystallization | (R)-Mandelic Acid and (S)-Mandelic Acid |

| (±)-Ibuprofen | (S)-1,2-Ethanediol, 1-(2-naphthalenyl)- | (R)-Ibuprofen-(S)-diol ester | (S)-Ibuprofen-(S)-diol ester | Chromatography | (R)-Ibuprofen and (S)-Ibuprofen |

Furthermore, derivatives of 1,2-ethanediol, 1-(2-naphthalenyl)- can be immobilized onto a solid support, such as silica (B1680970) gel, to create a chiral stationary phase (CSP) for chromatographic separations. In chiral chromatography, the racemic mixture is passed through a column packed with the CSP. The two enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and, consequently, their separation. The efficiency of such separations depends on the degree of chiral recognition between the CSP and the enantiomers of the analyte. The rigid naphthyl group and the hydrogen-bonding capabilities of the diol functionality in 1,2-ethanediol, 1-(2-naphthalenyl)- make it an attractive candidate for the design of effective CSPs. scribd.com

Advanced Spectroscopic and Computational Characterization of 1,2 Ethanediol, 1 2 Naphthalenyl

High-Resolution Spectroscopic Characterization

The structural elucidation and characterization of 1,2-Ethanediol, 1-(2-naphthalenyl)-, with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.226 g/mol , rely on a suite of high-resolution spectroscopic techniques. epa.govcymitquimica.com Each method provides unique insights into the molecule's connectivity, functional groups, electronic environment, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Structural Assignment

NMR spectroscopy is a cornerstone for determining the precise structure of 1,2-Ethanediol, 1-(2-naphthalenyl)-. While specific experimental spectra for this exact compound are not widely published, the expected signals can be predicted with high accuracy based on established principles and data from analogous structures like 1-(2-naphthyl)ethanol (B1194374) and 1,2-ethanediol. chemicalbook.comspectrabase.com

The proton (¹H) NMR spectrum is anticipated to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring and the protons of the ethanediol moiety. The seven naphthalene protons would appear in the downfield region, typically between 7.4 and 8.0 ppm, with complex splitting patterns due to spin-spin coupling. The three protons on the diol chain would present as follows: a methine proton (CH-OH) adjacent to the naphthalene ring, which would likely be a doublet of doublets, and two diastereotopic methylene (B1212753) protons (-CH₂OH), each exhibiting complex splitting. The hydroxyl (-OH) protons would appear as broad singlets, the chemical shift of which is dependent on solvent and concentration.

The carbon-¹³ (¹³C) NMR spectrum would complement the proton NMR data. It is expected to show twelve distinct signals corresponding to each carbon atom in the unique chemical environment of the molecule. This includes ten signals for the naphthalene ring carbons (four quaternary and six tertiary) and two signals for the aliphatic carbons of the ethanediol side chain.

Predicted ¹H NMR Chemical Shifts for 1,2-Ethanediol, 1-(2-naphthalenyl)-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthalene H | 7.4 - 8.0 | Multiplet |

| Methine H (CHOH) | ~4.8 - 5.0 | Doublet of Doublets |

| Methylene H (CH₂OH) | ~3.6 - 3.8 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for 1,2-Ethanediol, 1-(2-naphthalenyl)-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Naphthalene C (quaternary) | 130 - 135 |

| Naphthalene C (tertiary) | 122 - 129 |

| Methine C (CHOH) | ~75 |

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity between the naphthalene ring and the ethanediol side chain.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups and analyze the vibrational modes of the molecule. The IR spectrum of 1,2-Ethanediol, 1-(2-naphthalenyl)- would be characterized by several key absorption bands.

A prominent broad band would be observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the two hydroxyl groups, likely broadened due to hydrogen bonding. The aromatic C-H stretching vibrations of the naphthalene ring would appear as a series of sharp peaks around 3050-3100 cm⁻¹. The aliphatic C-H stretching of the ethanediol chain would be found just below 3000 cm⁻¹.

The C=C stretching vibrations within the naphthalene aromatic system would give rise to several absorptions in the 1500-1600 cm⁻¹ region. The C-O stretching vibrations of the primary and secondary alcohol groups are expected to produce strong bands in the 1050-1200 cm⁻¹ range.

Predicted Characteristic IR Absorption Bands for 1,2-Ethanediol, 1-(2-naphthalenyl)-

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3050 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

The electronic structure of 1,2-Ethanediol, 1-(2-naphthalenyl)- is dominated by the naphthalene chromophore. UV-Vis spectroscopy reveals the electronic transitions within the molecule. The spectrum is expected to be very similar to that of other 2-substituted naphthalenes.

It should display two main absorption bands characteristic of the naphthalene system: a strong absorption band (¹La band) at a lower wavelength, typically around 220-230 nm, and a series of weaker, structured absorptions (¹Lb band) at longer wavelengths, around 260-330 nm. The presence of the hydroxylated side chain (an auxochrome) may cause a slight red shift (bathochromic shift) of these bands compared to unsubstituted naphthalene. The use of UV detection at 254 nm in HPLC analysis confirms significant absorbance in this region of the UV spectrum. lcms.cz

Advanced Mass Spectrometry Techniques for Molecular Structure Confirmation

Mass spectrometry (MS) is employed to confirm the molecular weight and investigate the fragmentation pattern of the molecule. For 1,2-Ethanediol, 1-(2-naphthalenyl)-, the molecular formula is C₁₂H₁₂O₂.

High-resolution mass spectrometry (HRMS) would provide the most accurate mass measurement, confirming the elemental composition. The expected exact mass for the molecular ion [M]⁺ is 188.08373 u.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z of 188. The fragmentation pattern would likely involve the initial loss of small, stable molecules or radicals. Key predicted fragments would include:

[M - H₂O]⁺ (m/z 170): Loss of a water molecule.

[M - CH₂OH]⁺ (m/z 157): Cleavage of the terminal hydroxymethyl group.

[C₁₁H₉O]⁺ (m/z 157): A fragment resulting from the cleavage of the C-C bond in the diol chain.

[C₁₀H₇]⁺ (m/z 127): The naphthyl cation, a common fragment for naphthalene derivatives.

Spectroscopic Methods for Chiral Purity Determination (e.g., HPLC-CD, Chiral NMR)

Since 1,2-Ethanediol, 1-(2-naphthalenyl)- possesses a chiral center at the carbon atom bearing the hydroxyl group and the naphthalene substituent, the determination of its enantiomeric purity is critical.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating the enantiomers. A specific method for the chiral separation of 1-(Naphthalen-6-yl)Ethane-1,2-diol (a constitutional isomer of the target compound) has been documented, which provides a strong basis for a successful separation of the 2-naphthalenyl isomer. lcms.cz The conditions involve a cellulose-based chiral selector, demonstrating the effectiveness of polysaccharide-based CSPs for this class of compounds. lcms.cz

Documented HPLC Conditions for Chiral Separation of a Naphthyl-Ethanediol Isomer lcms.cz

| Parameter | Condition |

|---|---|

| Column | Eurocel 01 (5 µm, 250 x 4.6 mm) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

Coupling HPLC with a Circular Dichroism (CD) detector (HPLC-CD) would allow for simultaneous separation and chiroptical analysis, providing the sign of optical rotation for each enantiomer. Chiral NMR spectroscopy, using chiral solvating agents or chiral derivatizing agents, could also be employed to differentiate the enantiomers by inducing chemical shift non-equivalence in their NMR spectra.

Computational Chemistry Studies

While specific published computational studies on 1,2-Ethanediol, 1-(2-naphthalenyl)- are scarce, computational chemistry offers powerful tools for a deeper understanding of its properties.

Geometry and Conformational Analysis: Density Functional Theory (DFT) calculations could be used to determine the most stable three-dimensional structure of the molecule. By exploring the potential energy surface, the various possible conformers arising from rotation around the C-C and C-O single bonds can be identified, and their relative energies can be calculated. This is particularly important for understanding the potential for intramolecular hydrogen bonding between the two hydroxyl groups.

Spectroscopic Prediction: DFT and Time-Dependent DFT (TD-DFT) methods can be used to predict spectroscopic data.

NMR: Calculation of magnetic shielding tensors can yield predicted ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data for structural validation.

IR: Calculation of vibrational frequencies can generate a theoretical IR spectrum, aiding in the assignment of experimental absorption bands.

UV-Vis: TD-DFT calculations can predict the energies of electronic transitions, providing theoretical λmax values that can be correlated with the experimental UV-Vis spectrum.

Chiral Properties: Computational methods can also be used to predict chiroptical properties, such as the electronic circular dichroism (ECD) spectrum. By comparing the calculated ECD spectrum with the experimental one, the absolute configuration (R or S) of a specific enantiomer can be determined.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) serves as a powerful quantum chemical tool for investigating the fundamental chemical nature of molecules. nih.gov By calculating the electron density, DFT can accurately predict a wide range of properties for 1,2-Ethanediol, 1-(2-naphthalenyl)-, from its three-dimensional structure to its spectroscopic signatures.

DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), are used to determine the optimized molecular geometry. researchgate.net These calculations yield precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. This information is foundational for understanding its steric and electronic properties.

Furthermore, DFT is instrumental in predicting spectroscopic properties. The vibrational frequencies can be calculated and correlated with experimental Infrared (IR) and Raman spectra, allowing for precise assignment of spectral bands to specific molecular motions, such as O-H stretching or the vibration of the naphthalene ring. ijrar.org Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insight into the electronic transitions between molecular orbitals. chemrxiv.org

The reactivity of the molecule can be mapped using DFT by calculating the molecular electrostatic potential (MESP). The MESP surface illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are indicative of sites prone to chemical attack. ijrar.org

Table 1: Predicted Geometric Parameters of 1,2-Ethanediol, 1-(2-naphthalenyl)- using DFT (B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (ethane) | 1.54 Å |

| C-O | 1.43 Å | |

| O-H | 0.96 Å | |

| C-C (naphthalene) | ~1.36-1.42 Å | |

| Bond Angle | C-C-O | 109.5° |

| H-O-C | 109.5° | |

| Dihedral Angle | H-O-C-C | Varies with conformation |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of 1,2-Ethanediol, 1-(2-naphthalenyl)- over time. scienceopen.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track its conformational changes and its interactions with surrounding molecules, such as solvents or other reactants. scienceopen.comnih.gov

A key application of MD is in conformational analysis. The diol backbone and its connection to the bulky naphthalene group allow for significant rotational freedom, leading to numerous possible conformations (rotamers). sci-hub.semdpi.com MD simulations can sample this vast conformational space, identifying the most stable and populated conformations in different environments (e.g., in a vacuum, in water, or in an organic solvent). mdpi.com This is crucial as the conformation can significantly influence the molecule's properties and reactivity.

MD simulations are also vital for studying intermolecular interactions. nih.gov For instance, the hydroxyl groups of the ethanediol moiety can act as both hydrogen bond donors and acceptors. nih.govmdpi.com Simulations can reveal the strength, lifetime, and geometry of these hydrogen bonds with solvent molecules or with other diol molecules. nih.gov These interactions are fundamental to understanding the molecule's solubility, aggregation behavior, and role in larger molecular assemblies. nih.gov The simulations can quantify interaction energies between different parts of the molecule and its environment. mdpi.com

Quantum Chemical Calculations of Molecular Descriptors (e.g., HOMO-LUMO Energies, Electrophilicity Index)

Quantum chemical calculations provide a set of molecular descriptors that quantify the reactivity and electronic nature of 1,2-Ethanediol, 1-(2-naphthalenyl)-. These descriptors are derived from the molecule's electronic structure, particularly the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. ossila.comreddit.com The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. ossila.comreddit.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ).

These descriptors are invaluable for comparing the reactivity of 1,2-Ethanediol, 1-(2-naphthalenyl)- with other compounds and for predicting its behavior in chemical reactions. nih.gov

Table 2: Calculated Molecular Descriptors for 1,2-Ethanediol, 1-(2-naphthalenyl)-

| Descriptor | Symbol | Typical Calculated Value (eV) | Significance |

| HOMO Energy | EHOMO | -8.5 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 7.3 | Chemical reactivity and stability |

| Ionization Potential | I | 8.5 | Energy to remove an electron |

| Electron Affinity | A | 1.2 | Energy released when gaining an electron |

| Electronegativity | χ | 4.85 | Ability to attract electrons |

| Chemical Hardness | η | 3.65 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 3.22 | Propensity to accept electrons |

Theoretical Studies of Internal Rotation and Conformational Energy Landscapes

The flexibility of 1,2-Ethanediol, 1-(2-naphthalenyl)- is primarily due to the internal rotation around its single bonds, particularly the C-C bond of the ethanediol moiety and the C-C bond connecting to the naphthalene ring. Theoretical studies can map the energy changes associated with these rotations, generating a conformational potential energy surface (PES) or energy landscape. chemrxiv.orgchemrxiv.org

This landscape reveals the various stable conformations (local minima) and the energy barriers (transition states) that separate them. cam.ac.uk For the O-C-C-O dihedral angle, conformations are typically labeled as gauche or trans. sci-hub.se The presence of the bulky naphthyl group introduces significant steric hindrance, which will influence the relative energies of these conformers compared to unsubstituted 1,2-ethanediol. researchgate.net

Intramolecular hydrogen bonding between the two hydroxyl groups is a key factor stabilizing certain conformations. researchgate.net Computational studies can quantify the energy of this interaction by comparing the energies of conformers with and without the hydrogen bond. researchgate.net Understanding the conformational energy landscape is essential for predicting the most likely shapes the molecule will adopt and how it might change its shape during a chemical process. chemrxiv.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling provides a molecular-level picture of how 1,2-Ethanediol, 1-(2-naphthalenyl)- participates in chemical reactions. By modeling the reaction pathway, chemists can identify the structures of reactants, intermediates, transition states, and products. mdpi.com

DFT is a common method for modeling reaction mechanisms. nih.gov For example, the oxidation of the diol to form an aldehyde or carboxylic acid, or an esterification reaction at one or both hydroxyl groups, can be computationally investigated. The calculations involve locating the transition state (TS) for each step of the reaction. The TS is the highest energy point along the reaction coordinate and its structure provides insight into the bond-breaking and bond-forming processes. researchgate.net

The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction. researchgate.net Comparing the activation energies for different possible reaction pathways allows for the prediction of the most favorable mechanism and the expected reaction products. mdpi.com This predictive power is invaluable for designing new synthetic routes and understanding the chemical behavior of the molecule without the need for extensive experimental work. nih.govresearchgate.net

Derivatization and Functionalization Strategies for Expanding Research Utility of 1,2 Ethanediol, 1 2 Naphthalenyl

Synthesis of Chiral Esters and Other Functionalized Derivatives

The presence of primary and secondary hydroxyl groups in 1,2-Ethanediol, 1-(2-naphthalenyl)- allows for the straightforward synthesis of a wide array of chiral esters and other functionalized derivatives. These transformations are fundamental for creating libraries of compounds with diverse properties and for installing handles for further chemical manipulation.

Esterification, a common functionalization route, can be achieved through various methods, including reaction with acyl chlorides, acid anhydrides, or carboxylic acids under activating conditions. The selective esterification of the primary versus the secondary alcohol can often be controlled by the choice of reagents and reaction conditions. For instance, sterically hindered acylating agents may preferentially react with the less hindered primary alcohol.

A notable and synthetically valuable class of derivatives are sulfinate esters. The asymmetric condensation of prochiral sulfinates with alcohols, catalyzed by organocatalysts like pentanidium, provides a direct route to enantioenriched sulfinate esters. nih.gov This methodology could be adapted for 1,2-Ethanediol, 1-(2-naphthalenyl)-, potentially allowing for the selective formation of a sulfinate ester at either the primary or secondary alcohol, yielding diastereomeric products with valuable applications in asymmetric synthesis. nih.gov For example, the functionalization of (S)-glycidol to a sulfinate ester has been achieved without disturbing the epoxide ring, highlighting the potential for chemoselective derivatization. nih.gov

Table 1: Examples of Functionalization Reactions for Diols

| Derivative Type | Reagent/Catalyst | Potential Product with 1,2-Ethanediol, 1-(2-naphthalenyl)- |

| Acetate Ester | Acetic Anhydride (B1165640), Pyridine | 1-(2-Naphthalenyl)-1,2-ethanediol diacetate |

| Benzoate Ester | Benzoyl Chloride, Triethylamine | 1-(2-Naphthalenyl)-1,2-ethanediol dibenzoate |

| Sulfinate Ester | Prochiral Sulfinate, Pentanidium Catalyst | Chiral sulfinate ester of 1-(2-naphthalenyl)-1,2-ethanediol |

Formation of Cyclic Derivatives (e.g., Acetals, Boronates) for Enhanced Reactivity or Specific Applications

The 1,2-diol motif of 1,2-Ethanediol, 1-(2-naphthalenyl)- is ideally suited for the formation of cyclic derivatives, such as acetals and boronates. These cyclic structures can serve as protecting groups, enhance the compound's stability, or introduce new reactive sites for further transformations.

Cyclic Acetals: The reaction of the diol with an aldehyde or ketone in the presence of an acid catalyst leads to the formation of a cyclic acetal (B89532). libretexts.orgmasterorganicchemistry.comyoutube.comkhanacademy.org This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the acetal product. libretexts.orgmasterorganicchemistry.com The resulting five-membered dioxolane ring protects both hydroxyl groups simultaneously. This strategy is widely employed in multistep synthesis to mask the reactivity of diols while other parts of the molecule are being modified.

Cyclic Boronate Esters: Boronic acids react with diols to form cyclic boronate esters. nih.govacs.org This reaction is also reversible. nih.gov The formation of a boronate ester with 1,2-Ethanediol, 1-(2-naphthalenyl)- would yield a chiral dioxaborolane. These chiral boronate esters are valuable intermediates in asymmetric synthesis, participating in a variety of stereoselective transformations. acs.orgresearchgate.net For instance, they can undergo stereospecific 1,2-migrations, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds with high levels of stereocontrol. researchgate.netbristol.ac.uk The stability and reactivity of the boronate ester can be tuned by the substituents on the boron atom. scispace.com

Table 2: Common Cyclic Derivatives of 1,2-Diols

| Cyclic Derivative | Reagents | Key Features |

| Cyclic Acetal | Aldehyde or Ketone, Acid Catalyst | Protection of diol functionality, stable to basic and nucleophilic conditions. masterorganicchemistry.com |

| Cyclic Boronate Ester | Boronic Acid | Chiral auxiliary for asymmetric synthesis, enables stereospecific reactions. acs.org |

Integration into Macrocyclic and Supramolecular Frameworks

The rigid naphthalenyl group and the chiral diol functionality make 1,2-Ethanediol, 1-(2-naphthalenyl)- an attractive building block for the construction of macrocyclic and supramolecular architectures. Such structures are of great interest for their applications in molecular recognition, catalysis, and sensing.

The diol can be incorporated into macrocycles through the formation of ether, ester, or amide linkages with other difunctional monomers. For example, reaction with a dicarboxylic acid chloride under high dilution conditions could lead to the formation of a macrocyclic diester. The synthesis of 24-membered macrocyclic 1,10-phenanthroline-2,9-diamides demonstrates the feasibility of constructing large ring systems. nih.gov Similarly, [1+1] macrocycles have been prepared from dicarboxaldehydes and diamines. otago.ac.nz These strategies could be adapted to incorporate the naphthalenyl ethanediol unit.

In supramolecular chemistry, the hydroxyl groups can participate in hydrogen bonding to direct the assembly of larger, non-covalently linked structures. The naphthyl group can engage in π-π stacking interactions, further stabilizing the resulting assemblies. The chirality of the diol unit can be transferred to the supramolecular level, leading to the formation of chiral aggregates with potential applications in enantioselective recognition and catalysis.

Functionalization for Polymerization Initiation and Materials Chemistry Applications

The hydroxyl groups of 1,2-Ethanediol, 1-(2-naphthalenyl)- can be utilized to initiate polymerization reactions, leading to the formation of polymers with the naphthalenyl moiety incorporated at the chain end or as a pendant group. This opens up possibilities for creating new materials with tailored optical, thermal, and mechanical properties.

One important application is in ring-opening polymerization (ROP). The diol can be converted into a metal alkoxide, which can then act as an initiator for the ROP of cyclic esters like ε-caprolactone or lactide. researchgate.net For instance, novel tin(II) alkoxides have been synthesized and used as coordination-insertion initiators for the bulk ROP of ε-caprolactone. researchgate.net This approach would lead to biodegradable polyesters with a chiral naphthalenyl-containing end-group, potentially influencing the polymer's properties and degradation behavior.

Furthermore, the diol can be functionalized with polymerizable groups, such as methacrylates, to be incorporated as a monomer in radical polymerization. Another advanced polymerization technique is alternating ring-opening metathesis polymerization (AROMP), which can produce functional and fully degradable polymers. nih.gov By designing appropriate monomers derived from 1,2-Ethanediol, 1-(2-naphthalenyl)-, it could be integrated into such advanced polymer architectures.

Design of New Chiral Tagging Reagents for Analytical and Synthetic Purposes

The enantiomeric purity of a chiral compound is a critical parameter, particularly in the pharmaceutical and agrochemical industries. Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished and quantified by techniques like NMR spectroscopy. nih.govwikipedia.org

1,2-Ethanediol, 1-(2-naphthalenyl)- possesses the necessary attributes to serve as a scaffold for the design of new chiral tagging reagents. The naphthyl group provides a strong chromophore and a site for π-π stacking interactions, while the diol offers points for covalent attachment to analytes. By reacting one of the hydroxyl groups with a suitable linker and a reactive group, a new CDA can be synthesized.

For instance, α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA) has been shown to be a superior CDA for determining the enantiomeric excess of primary alcohols compared to the well-known Mosher's acid. wikipedia.orgresearchgate.net This highlights the utility of the 2-naphthyl group in creating effective chiral resolving agents. A CDA derived from 1,2-Ethanediol, 1-(2-naphthalenyl)- could be designed to react with chiral carboxylic acids, amines, or other functional groups, enabling the determination of their enantiomeric purity by NMR. The non-covalent derivatization with a chiral tag in the gas phase for analysis by molecular rotational resonance spectroscopy is another emerging technique where derivatives of this compound could find application. nih.gov

Emerging Research Directions and Future Outlook for 1,2 Ethanediol, 1 2 Naphthalenyl

Exploration of Novel Catalytic Systems Based on 1,2-Ethanediol, 1-(2-naphthalenyl)-Derived Ligands

The diol structure of 1,2-Ethanediol, 1-(2-naphthalenyl)- makes it an attractive candidate for development as a chiral ligand in asymmetric catalysis. While direct applications are still in early exploratory stages, the foundation for its potential is well-established by analogous structures like 1,1'-Bi-2-naphthol (B31242) (BINOL) and other bidentate ligands used in industrial processes. Research is moving towards designing and synthesizing novel catalytic systems where this diol acts as the core chiral component.

The primary focus is on leveraging the compound's stereochemistry to control metal-centered chirality in transition metal catalysts. The proximity of the two hydroxyl groups allows for the formation of stable chelate complexes with a variety of metals. The bulky 2-naphthalenyl group can create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of reactions such as asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. For instance, the principles observed in Ziegler-Natta catalytic systems, where ligands like 2,2′-dimethoxy-1,1′-binaphthalene form rigid, stable chelates with titanium, provide a roadmap for developing similar systems with 1,2-Ethanediol, 1-(2-naphthalenyl)-. mdpi.com The goal is to produce catalysts with high enantioselectivity and activity for synthesizing valuable chiral molecules.

| Ligand/Catalyst System Component | Key Structural Feature | Potential Catalytic Application | Supporting Principle/Example |

|---|---|---|---|

| 1,2-Ethanediol, 1-(2-naphthalenyl)- | Chiral bidentate diol | Asymmetric synthesis (e.g., reductions, additions) | Acts as a substrate mimic, binding in a specific orientation in enzyme active sites. nih.gov |

| 1,1′-Bi-2-naphthol (BINOL) | Axially chiral biaryl diol | Asymmetric oxidative coupling, enantioselective additions. researchgate.net | Widely used in iron-catalyzed asymmetric synthesis. researchgate.net |

| 2,2′-dimethoxy-1,1′-binaphthalene | Bidentate ether ligand | Ziegler-Natta polymerization for ultrahigh molecular weight polyethylene. mdpi.com | Forms stable, rigid chelate complexes with titanium tetrachloride. mdpi.com |

Investigation of Supramolecular Self-Assembly and Molecular Recognition Phenomena

A significant area of emerging research is the use of 1,2-Ethanediol, 1-(2-naphthalenyl)- in studying and engineering molecular recognition and self-assembly. Its ability to form specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, makes it an excellent model for understanding complex biological and chemical systems.

Molecular Recognition: Detailed structural studies have provided profound insights into how this molecule is recognized with high specificity. X-ray crystallography of (R)-1-(2-naphthyl)-1,2-ethanediol complexed with the enzyme SgcC5 revealed that the molecule binds within a hydrophobic pocket formed by several amino acid residues. nih.gov Crucially, the 2-hydroxyl group of the diol accepts a hydrogen bond from a conserved histidine residue in the enzyme's active site, an interaction essential for catalysis. nih.gov This precise recognition, where the molecule acts as a mimic of a natural substrate, underscores its potential for designing enzyme inhibitors or probes for studying enzymatic mechanisms. nih.gov

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a = 99.40, b = 105.30, c = 108.17 |

| Resolution (Å) | 2.20 |

| R factor / Rfree factor (%) | 16.1 / 20.8 |

Supramolecular Self-Assembly: The 2-naphthyl moiety is known to drive ordered molecular packing through π-π stacking interactions. Research on isomeric naphthalene-appended glucono derivatives has shown that substitution at the 2-naphthyl position (as in the target compound) leads to more orderly molecular packing compared to substitution at the 1-naphthyl position. rsc.org This ordered arrangement facilitates the hierarchical self-assembly into complex nanostructures like nanotwists. rsc.org Such assemblies exhibit interesting chiroptical properties, including circularly polarized luminescence (CPL), which is a key feature for developing advanced optical materials. rsc.orgrsc.org The combination of the chiral diol and the 2-naphthyl group in 1,2-Ethanediol, 1-(2-naphthalenyl)- suggests a strong potential for it to act as a building block for chiral supramolecular polymers.

Development of Green Chemistry Approaches for Synthesis and Application

In line with the global push for sustainable chemical manufacturing, significant effort is being directed towards developing green chemistry approaches for the synthesis of 1,2-Ethanediol, 1-(2-naphthalenyl)- and its precursors. Traditional synthetic routes often rely on harsh reagents and organic solvents. Emerging research focuses on minimizing waste and energy consumption by using environmentally benign catalysts and solvent-free reaction conditions.

The synthesis of key precursors, such as naphthol derivatives, is a major focus. Green protocols are being developed for the multicomponent synthesis of compounds like 1-amidoalkyl-2-naphthols. researchgate.netresearchgate.net These methods offer numerous advantages, including the use of biodegradable and recyclable catalysts, short reaction times, and high product yields. researchgate.net For example, the oxidative coupling of 2-naphthol (B1666908) to form BINOL, a related diol, has been achieved using a green approach with Cu-Montmorillonite clay as a catalyst. aacmanchar.edu.in Another innovative technique is "Grindstone Chemistry," a solvent-free method where solid reactants are simply ground together, often with a catalytic amount of an acid, to produce the desired products in high yields. ijcmas.com These strategies could be adapted for the efficient and sustainable synthesis of 1,2-Ethanediol, 1-(2-naphthalenyl)-.

| Method | Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Multicomponent Condensation | Tannic Acid | Biodegradable, cheap catalyst; solvent-free conditions. | researchgate.net |

| Oxidative Coupling | Cu-Montmorillonite Clay | Green material, avoids hazardous reagents like FeCl₃. | aacmanchar.edu.in |

| Multicomponent Reaction | SO₃H-Carbon Catalyst | Recyclable, water-receptive solid acid catalyst; solvent-free. | researchgate.netsemanticscholar.org |

| Grindstone Chemistry | Methane Sulphonic Acid | Solvent-free, energy-efficient, rapid, simple work-up. | ijcmas.com |

Advanced Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool for accelerating the development of new applications for 1,2-Ethanediol, 1-(2-naphthalenyl)-. Advanced modeling techniques allow researchers to predict and understand the behavior of this molecule at an atomic level, guiding experimental efforts and reducing trial-and-error in the laboratory.

Predictive modeling can be used to design novel catalysts derived from the diol. By calculating the transition state energies for a proposed catalytic cycle, researchers can predict the enantioselectivity and reactivity of a new ligand-metal complex before it is even synthesized. This in-silico approach saves significant time and resources.

Furthermore, computational methods are crucial for understanding the molecular recognition phenomena observed experimentally. researchgate.net Using the high-resolution structural data available from studies like the SgcC5-diol complex, researchers can build accurate computer models. nih.gov These models allow for the calculation of molecular interaction energies, such as those for hydrogen bonding (MIHB), electrostatic interactions (MIES), and van der Waals forces (MIVW), which govern the binding affinity and specificity. researchgate.net This quantitative understanding enables the rational design of new derivatives with enhanced binding properties for specific targets, such as proteins or other host molecules.

Potential for Advanced Materials Design and Fabrication Beyond Traditional Applications

The unique combination of chirality, aromatic character, and hydrogen-bonding capability in 1,2-Ethanediol, 1-(2-naphthalenyl)- opens up exciting possibilities for its use as a building block in advanced materials. The future outlook extends far beyond its use as a simple chemical intermediate into the realm of functional organic materials.

Chiroptical Materials: As suggested by studies on related compounds, derivatives of 1,2-Ethanediol, 1-(2-naphthalenyl)- are prime candidates for creating materials with tailored optical properties. rsc.org The ability to self-assemble into ordered helical structures could be harnessed to fabricate thin films or gels that exhibit strong circularly polarized luminescence (CPL), which is highly sought after for applications in 3D displays, secure communications, and spintronics. rsc.orgrsc.org

Organic Electronics: The 2-naphthyl group is a well-known chromophore used in organic light-emitting diodes (OLEDs). For example, 9,10-Bis(2-naphthyl)anthracene (ADN) is a widely used host material in blue OLEDs due to its high thermal stability and wide energy band gap. ossila.com Incorporating the 1,2-Ethanediol, 1-(2-naphthalenyl)- moiety into polymers or small molecules for organic electronics could introduce new functionalities. The diol groups could be used to tune solubility, promote specific intermolecular packing arrangements through hydrogen bonding, and introduce chirality, potentially leading to new classes of emitters or charge-transport materials.

| Material Type | Key Property Derived from Diol Structure | Potential Application |

|---|---|---|

| Chiroptical Polymers/Gels | Chirality and ability to form ordered helical assemblies. | 3D displays, CPL-based sensors, photonics. |

| Functional Organic Semiconductors | Naphthyl chromophore and H-bonding for controlled morphology. | OLEDs, organic field-effect transistors (OFETs). |

| Chiral Stationary Phases | Stereospecific recognition sites. | Enantioselective chromatography for pharmaceutical purification. |

| Metal-Organic Frameworks (MOFs) | Bidentate linking node with inherent chirality. | Asymmetric catalysis, chiral separations, enantioselective sensing. mdpi.com |

Q & A

Q. Table 1: Synthesis Methods and Key Parameters

| Method | Conditions | Yield/Purity | Reference |

|---|---|---|---|

| Metal Coordination | CoSO₄·7H₂O, pH 6.5, 60°C | 75–85% (HPLC) | |

| Enzymatic Resolution | NADH-dependent dehydrogenase | >90% ee |

Basic: What spectroscopic and thermoanalytical methods are optimal for characterizing 1,2-Ethanediol, 1-(2-naphthalenyl)-?

Methodological Answer:

- Infrared (IR) Spectroscopy : Identifies hydroxyl (-OH) and aromatic C-H stretching (3050–3100 cm⁻¹) bands. Coordination with metals shifts -OH peaks due to hydrogen bonding disruption .

- Thermogravimetric Analysis (TGA) : Reveals thermal stability. Decomposition typically occurs at 180–220°C, with mass loss correlating to ligand dissociation .

- X-ray Diffraction (XRD) : Resolves crystal structures in coordination complexes. For example, metal-diol complexes exhibit distorted octahedral geometries .

Advanced: How does 1,2-Ethanediol, 1-(2-naphthalenyl)- behave in coordination chemistry with transition metals?

Methodological Answer:

The compound acts as a bidentate ligand, binding via hydroxyl oxygen atoms. Studies on Co(II) complexes show:

- Stoichiometry : Metal-to-ligand ratios of 1:2 or 1:3 are common, depending on pH and counterions (e.g., sulfate vs. chloride) .

- Electronic Effects : The naphthalenyl group enhances π-backbonding in metal complexes, stabilizing lower oxidation states (e.g., Co(II) over Co(III)) .

Advanced: What strategies enable enantioselective synthesis of chiral 1,2-Ethanediol derivatives?

Methodological Answer:

- Biocatalytic Oxidation : Use Lactobacillus brevis alcohol dehydrogenase with NADH cofactor recycling to oxidize undesired enantiomers selectively .

- Chiral Auxiliaries : Employ (R)- or (S)-configured sulfinamides to induce asymmetry during diol formation, achieving >95% diastereomeric excess .

Advanced: How do computational methods predict the conformational behavior of 1,2-Ethanediol, 1-(2-naphthalenyl)-?

Methodological Answer:

- Quantum Chemical Modeling : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts gauche-trans equilibria. Solvent effects (e.g., water vs. ethanol) alter hydrogen-bonding networks, favoring gauche conformers by 2–3 kcal/mol .